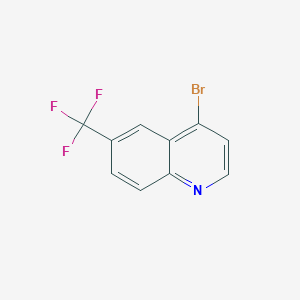

4-溴-6-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-6-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It is a solid substance .

Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Bromo-6-(trifluoromethyl)quinoline”, involves various chemical reactions. For instance, one method involves the reaction of quinolin-4-ol with phosphorus tribromide in dry DMF . Another method involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Additionally, the use of a Co (salophen) cocatalyst allows the reaction to proceed efficiently with ambient air at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethyl)quinoline” can be represented by the InChI code: 1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .

Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-6-(trifluoromethyl)quinoline” are diverse. For instance, it can undergo dehydrogenation reactions to form quinolines . It can also participate in visible light-mediated metallaphotoredox catalysis .

Physical And Chemical Properties Analysis

“4-Bromo-6-(trifluoromethyl)quinoline” is a solid substance . It has a molecular weight of 276.05 .

科学研究应用

Synthesis of 4-Bromo Quinolines

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the synthesis of difficult-to-access 4-bromo quinolines. These are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .

- Methods of Application : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile .

- Results or Outcomes : The 4-bromo quinolines produced could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .

Fluorinated Quinolines

- Scientific Field : Medicinal Chemistry

- Application Summary : Fluorinated quinolines, such as 4-Bromo-6-(trifluoromethyl)quinoline, have been found to exhibit remarkable biological activity and have found applications in medicine .

- Methods of Application : Various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results or Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .

Drug Development

- Scientific Field : Pharmacology

- Application Summary : The trifluoromethyl group, which is present in 4-Bromo-6-(trifluoromethyl)quinoline, is found in many FDA-approved drugs . This group is known to enhance the biological activity of the compounds it is part of .

- Methods of Application : The trifluoromethyl group is incorporated into potential drug molecules through various synthetic methods .

- Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .

Safety Measures

- Scientific Field : Safety and Handling of Chemicals

- Application Summary : Information about 4-Bromo-6-(trifluoromethyl)quinoline is used in the creation of safety data sheets .

- Methods of Application : Safety data sheets provide information on the properties of the chemical, its hazards, instructions for handling, disposal and storage, and procedures for dealing with accidents .

- Results or Outcomes : These safety measures help ensure that 4-Bromo-6-(trifluoromethyl)quinoline is handled and used in a safe manner .

Fluorinated Quinolines

- Scientific Field : Organic Chemistry

- Application Summary : Fluorinated quinolines, such as 4-Bromo-6-(trifluoromethyl)quinoline, are synthesized using various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Methods of Application : The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .

- Results or Outcomes : The fluorinated quinolines synthesized have found application in medicine and exhibit a remarkable biological activity .

Laboratory Chemicals

- Scientific Field : Laboratory Research

- Application Summary : 4-Bromo-6-(trifluoromethyl)quinoline is used as a laboratory chemical .

- Methods of Application : It is used in various laboratory procedures, including synthesis and analysis .

- Results or Outcomes : The use of this compound in laboratory research contributes to the advancement of scientific knowledge .

安全和危害

未来方向

The future directions of “4-Bromo-6-(trifluoromethyl)quinoline” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNZIUQSTWFKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596501 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)quinoline | |

CAS RN |

1070879-32-1 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)